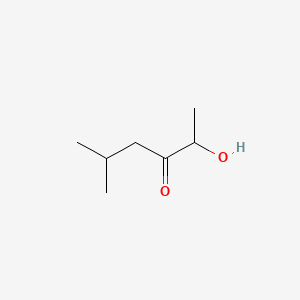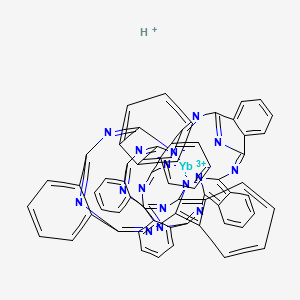
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) is a complex compound that belongs to the family of phthalocyanines. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound features ytterbium at its core, which imparts specific characteristics that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) typically involves the following steps:
Formation of Phthalocyanine Ligand: The phthalocyanine ligand is synthesized by reacting phthalonitrile with a metal salt under high-temperature conditions. This reaction usually takes place in the presence of a base such as sodium or potassium hydroxide.
Incorporation of Ytterbium: The synthesized phthalocyanine ligand is then reacted with a ytterbium salt, such as ytterbium chloride, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete incorporation of the ytterbium ion into the phthalocyanine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Phthalocyanine Ligand: Large-scale reactors are used to synthesize the phthalocyanine ligand, ensuring consistent quality and yield.
Ytterbium Incorporation: The incorporation of ytterbium is carried out in industrial reactors with precise control over temperature and reaction conditions to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of oxidized phthalocyanine derivatives.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of halogenated phthalocyanine derivatives.
Aplicaciones Científicas De Investigación
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its potential use in imaging techniques such as magnetic resonance imaging (MRI) due to the presence of ytterbium.
Industry: Utilized in the production of dyes and pigments due to its intense coloration and stability.
Mecanismo De Acción
The mechanism by which Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as proteins and nucleic acids.
Pathways Involved: It can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in targeted cells, which is the basis for its use in photodynamic therapy.
Comparación Con Compuestos Similares
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) can be compared with other phthalocyanine compounds such as:
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine: Similar in structure but contains copper instead of ytterbium, leading to different electronic and catalytic properties.
Zinc(II) phthalocyanine: Used in similar applications but with different photophysical properties due to the presence of zinc.
Iron(II) phthalocyanine: Known for its catalytic activity in oxidation reactions.
The uniqueness of Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) lies in its incorporation of ytterbium, which imparts specific electronic and magnetic properties that are valuable in various advanced applications.
Propiedades
Número CAS |
12369-80-1 |
|---|---|
Fórmula molecular |
C64H33N16Yb |
Peso molecular |
1199.1 g/mol |
Nombre IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;ytterbium(3+) |
InChI |
InChI=1S/2C32H16N8.Yb/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |
Clave InChI |
MCAOZTCBGJSKRB-UHFFFAOYSA-O |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


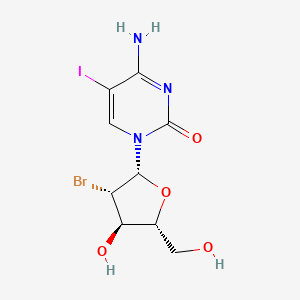
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
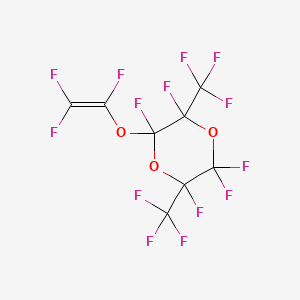
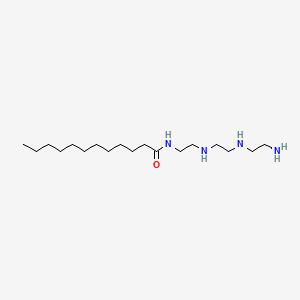
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)


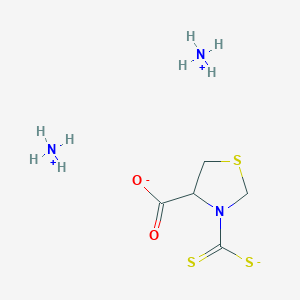
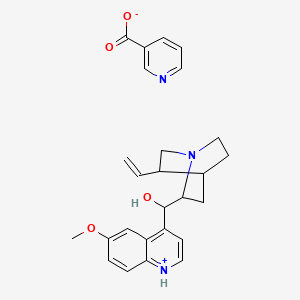

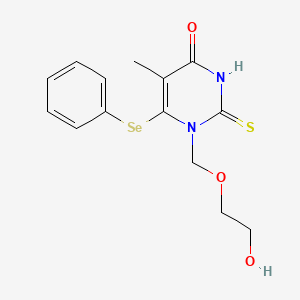
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)

